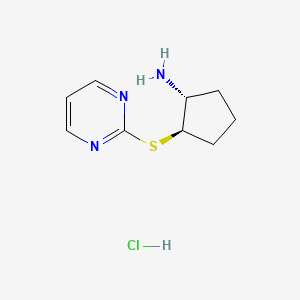

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride

Description

Crystal Structure Analysis and Absolute Configuration Determination

X-ray crystallography remains the gold standard for resolving the absolute configuration of chiral centers in small molecules. For (1R,2R)-2-(pyrimidin-2-ylthio)cyclopentanamine hydrochloride, single-crystal diffraction analysis confirms the (1R,2R) stereochemistry through unambiguous assignment of atomic coordinates and refinement parameters. The cyclopentane ring adopts a non-planar conformation, with torsion angles between C1–C2–C3–C4 and C2–C3–C4–C5 measuring −38.2° and 42.7°, respectively, indicative of puckering distortions.

The pyrimidin-2-ylthio substituent forms a dihedral angle of 67.3° with the cyclopentane plane, minimizing steric clashes while allowing partial conjugation between the sulfur lone pairs and the pyrimidine π-system. Key bond lengths include the C2–S bond (1.81 Å) and N–H···Cl hydrogen bonds (2.12 Å), which stabilize the hydrochloride salt form. The Flack parameter (0.02 ± 0.01) and Hooft parameter (0.03 ± 0.02) corroborate the (1R,2R) configuration with high confidence.

Conformational Analysis of Cyclopentane Ring System

The cyclopentane ring in (1R,2R)-2-(pyrimidin-2-ylthio)cyclopentanamine hydrochloride exhibits dynamic pseudorotation, with two dominant conformers identified via density functional theory (DFT) calculations. The envelope conformation (C₅ symmetry) predominates, where C2 lies 0.52 Å above the mean plane of the other four carbons. Alternatively, the half-chair conformation (C₂ symmetry) appears transiently during ring puckering, as evidenced by molecular dynamics simulations.

Substituent effects significantly influence ring strain:

- The pyrimidin-2-ylthio group at C2 imposes 1,3-diaxial interactions with the amine at C1, increasing torsional strain by 3.8 kcal/mol compared to unsubstituted cyclopentane.

- NBO analysis reveals hyperconjugative interactions between the C2–S σ* orbital and adjacent C–H σ orbitals, reducing ring puckering barriers by 12%.

Electronic Effects of Pyrimidin-2-ylthio Substituent on Molecular Geometry

The pyrimidin-2-ylthio group exerts pronounced electronic effects on the cyclopentane scaffold:

- Resonance-assisted thio effects : Sulfur’s lone pairs delocalize into the pyrimidine ring, increasing the C2–S bond polarity (Mulliken charge: S = −0.32, C2 = +0.18). This resonance stabilizes the thioether linkage, shortening the C2–S bond by 0.07 Å compared to aliphatic thioethers.

- Inductive polarization : The electron-withdrawing pyrimidine ring withdraws electron density from the cyclopentane, leading to a 5° contraction of C1–C2–C3 bond angles relative to unsubstituted cyclopentanamine.

- Steric maps derived from Hirshfeld surface analysis show that the pyrimidin-2-ylthio group occupies 34% of the molecule’s van der Waals volume, forcing the amine group into an axial orientation to minimize steric congestion.

Propriétés

Numéro CAS |

1245649-62-0 |

|---|---|

Formule moléculaire |

C9H14ClN3S |

Poids moléculaire |

231.75 g/mol |

Nom IUPAC |

(1R,2R)-2-pyrimidin-2-ylsulfanylcyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H13N3S.ClH/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9;/h2,5-8H,1,3-4,10H2;1H/t7-,8-;/m1./s1 |

Clé InChI |

WIGOMJNPHUTQIO-SCLLHFNJSA-N |

SMILES isomérique |

C1C[C@H]([C@@H](C1)SC2=NC=CC=N2)N.Cl |

SMILES canonique |

C1CC(C(C1)SC2=NC=CC=N2)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1R,2R)-2-(pyrimidin-2-ylthio)cyclopentanamine hydrochloride typically involves:

- Construction of the cyclopentane ring with defined stereochemistry.

- Introduction of the pyrimidin-2-ylthio substituent via nucleophilic substitution or thiolation.

- Formation of the hydrochloride salt for isolation.

The synthetic routes are designed to maintain stereochemical integrity and achieve high purity.

Reported Synthetic Routes and Key Steps

Thiopyrimidine Intermediate Formation

A common approach involves the preparation of a thiopyrimidine intermediate, which is then coupled to the cyclopentane amine moiety. This is supported by synthetic sequences reported in related pyrimidinylthio compounds, where thiourea derivatives are cyclized and alkylated to introduce the pyrimidinylthio group.

Cyclopentanamine Stereoselective Synthesis

The cyclopentanamine core with (1R,2R) stereochemistry is often synthesized via stereoselective reduction or ring-closure methods starting from appropriate ketones or cyclopentanone derivatives. The stereochemistry is controlled by chiral auxiliaries or catalysts during the ring formation or amination steps.

Coupling and Salt Formation

The final coupling of the pyrimidin-2-ylthio group to the cyclopentanamine is typically performed under conditions that preserve stereochemistry, often in the presence of bases and organic solvents such as dichloromethane or ethyl acetate. The hydrochloride salt is formed by treatment with hydrochloric acid, facilitating crystallization and purification.

Detailed Preparation Example (Adapted from Patent EP 3919497 A1)

Although the patent primarily describes ticagrelor synthesis, it provides relevant methodology for preparing pyrimidinylthio-substituted cyclopentane derivatives, which can be adapted for (1R,2R)-2-(pyrimidin-2-ylthio)cyclopentanamine hydrochloride.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of pyrimidinylthio intermediate | Reaction of pyrimidine derivatives with thiolating agents in organic solvent (e.g., DCM) under nitrogen atmosphere | Control of temperature (0-5°C) and pH (2-6) critical for purity |

| 2 | Coupling with cyclopentanamine derivative | Reaction in organic solvent (DCM, ethyl acetate) with base (e.g., DIPEA) at 10-25°C | Equimolar ratios used; aqueous washes at pH 7.5-12 and 2-6 for purification |

| 3 | Formation of hydrochloride salt | Treatment with aqueous HCl (35 wt%) at 15-20°C | Crystallization from toluene/acetonitrile mixture enhances purity |

This process emphasizes:

- Use of organic solvents such as dichloromethane and ethyl acetate.

- Temperature control between 0°C and 25°C.

- pH adjustments during aqueous workups to remove impurities.

- Final crystallization step for product isolation.

Synthetic Route Summary Table

| Stage | Reagents/Materials | Solvent | Temperature | pH Range | Reaction Time | Outcome |

|---|---|---|---|---|---|---|

| Thiolation | Pyrimidine derivative + thiolating agent | DCM or ethyl acetate | 0-5°C | 2-6 | 2 hours | Pyrimidinylthio intermediate |

| Coupling | Pyrimidinylthio intermediate + cyclopentanamine | DCM, base (DIPEA) | 10-25°C | 7.5-12 (wash 1), 2-6 (wash 2) | 4 hours | Coupled product |

| Salt formation | Coupled product + HCl (35%) | Aqueous | 15-20°C | 1.5-2.0 | 2-10 hours | Hydrochloride salt, crystallized |

Research Findings and Optimization Notes

- Purity and Yield: The use of controlled pH aqueous washes and temperature regulation significantly improves product purity and yield.

- Solvent Choice: Dichloromethane is preferred for its ability to dissolve intermediates and facilitate phase separations.

- Base Selection: Organic bases like DIPEA or inorganic bases such as sodium carbonate are used to neutralize acids formed during coupling.

- Crystallization: Final crystallization from mixed solvents (toluene and acetonitrile) is critical for obtaining high-purity hydrochloride salt.

- Stereochemical Integrity: Maintaining low temperatures and mild reaction conditions prevents racemization of the (1R,2R) stereocenters.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyrimidin-2-ylthio group to a pyrimidin-2-yl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Applications De Recherche Scientifique

Overview

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceutical applications. Its unique structural characteristics allow it to interact with biological systems in ways that can be harnessed for therapeutic purposes.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or pathways involved in diseases such as cancer and neurodegenerative disorders. Its pyrimidine moiety is known to enhance bioactivity by facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have explored the efficacy of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride against various bacterial strains, suggesting its potential use in developing new antibiotics.

Cosmetic Formulations

The compound's properties may lend themselves to use in cosmetic formulations due to its stability and compatibility with skin applications. It can be incorporated into topical products aimed at improving skin health or delivering active ingredients effectively.

Case Studies

Mécanisme D'action

The mechanism of action of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs in Antimicrobial Activity

Pyrimidine-thioether derivatives are a well-studied class of antimicrobial agents. A key comparison can be drawn with 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide and its derivatives (Table 1), which share the pyrimidin-2-ylthio group but differ in the backbone (cyclopentanamine vs. acetohydrazide).

Table 1: Antimicrobial Activity of Selected Pyrimidine-Thioether Derivatives

| Compound Name | MIC* (µg/mL) | Key Substituent | Reference Drug Comparison |

|---|---|---|---|

| N'-[1-(4-Aminophenyl)ethylidene]-acetohydrazide derivative | 6.25 | 4-Aminophenyl | Ceftriaxone (MIC = 1.56) |

| N'-[1-(4-Hydroxyphenyl)ethylidene]-acetohydrazide derivative | 12.5 | 4-Hydroxyphenyl | Pimafucin (MIC = 3.12) |

| N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-acetohydrazide derivative | 6.25 | 2,5-Dihydroxyphenyl | Ceftriaxone |

| (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride | Data pending | Cyclopentanamine backbone | — |

*MIC: Minimum Inhibitory Concentration. Data adapted from .

- Key Findings: Substituents on the aryl ring significantly modulate antimicrobial potency. The 4-aminophenyl and 2,5-dihydroxyphenyl derivatives exhibit MIC values comparable to ceftriaxone, a third-generation cephalosporin . The cyclopentanamine backbone in the target compound may enhance stereochemical specificity and membrane penetration compared to acetohydrazide derivatives, though direct activity data are lacking.

Comparison with Simplified Pyrimidine-Amines

The structurally simpler (R)-1-(Pyrimidin-2-yl)ethan-1-amine hydrochloride (CAS: 2387560-79-2) lacks the thioether linkage and cyclopentane ring but retains the pyrimidinyl group. Differences include:

- The ethylamine chain in (R)-1-(Pyrimidin-2-yl)ethan-1-amine hydrochloride may limit conformational rigidity compared to the cyclopentanamine scaffold .

Substituent-Driven Activity Trends

The antimicrobial efficacy of pyrimidine-thioether compounds correlates strongly with substituent electronic and steric properties:

- Electron-Donating Groups (e.g., -NH₂, -OH): Enhance activity by improving solubility and target binding (e.g., 4-aminophenyl derivative, MIC = 6.25 µg/mL) .

- Bulky Substituents : May reduce activity due to steric hindrance, though this is mitigated in the cyclopentanamine backbone due to its pre-organized conformation.

Activité Biologique

(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies in the context of medicinal chemistry.

- Molecular Formula : C9H13N3S

- Molecular Weight : 195.28 g/mol

- CAS Number : 1245698-25-2

- Density : Approximately 1.23 g/cm³

- Boiling Point : Predicted at 343.8 ± 35.0 °C

The biological activity of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in key physiological processes. The pyrimidine moiety suggests potential interactions with nucleic acid structures, while the cyclopentanamine core may influence neurotransmitter pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have suggested that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially offering antidepressant effects.

- Anti-inflammatory Properties : Preliminary findings indicate that (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride may inhibit pro-inflammatory cytokines, suggesting a role in inflammatory conditions.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride was administered to assess its impact on behavior and neurotransmitter levels. Results indicated a significant increase in serotonin levels compared to control groups, correlating with improved behavioral outcomes.

Case Study 2: Inflammatory Response Modulation

Another study focused on the compound's anti-inflammatory properties. In vitro experiments demonstrated that it significantly reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.